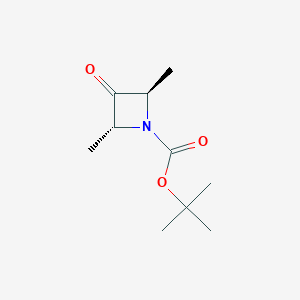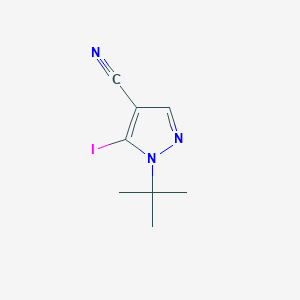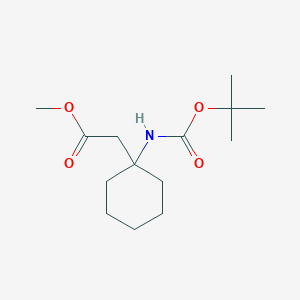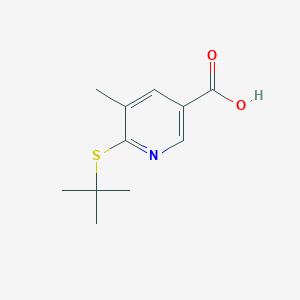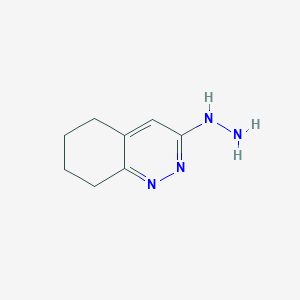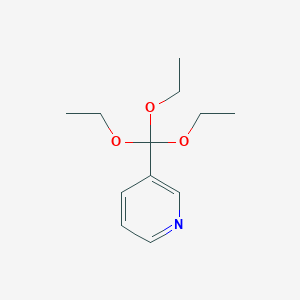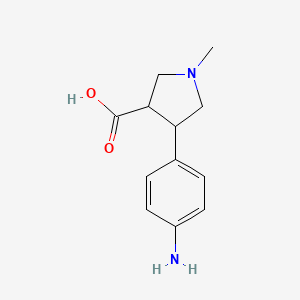
4-(4-Aminophenyl)-1-methylpyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Aminophenyl)-1-methylpyrrolidine-3-carboxylic acid is an organic compound that features a pyrrolidine ring substituted with an aminophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminophenyl)-1-methylpyrrolidine-3-carboxylic acid can be achieved through several methods. One common approach involves the nitration of phenylacetic acid followed by reduction to obtain 4-aminophenylacetic acid. This intermediate can then be reacted with 1-methylpyrrolidine under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization. The use of catalysts like Raney Nickel or Tin (II) Chloride in anhydrous ethanol or ethyl acetate is common in these processes .
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminophenyl)-1-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens or sulfonic acids under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as nitro, nitroso, and halogenated derivatives .
Scientific Research Applications
4-(4-Aminophenyl)-1-methylpyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical tool in protein modification and labeling.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of advanced materials with specific functional properties
Mechanism of Action
The mechanism of action of 4-(4-Aminophenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
4-Aminophenylacetic acid: Shares the aminophenyl group but lacks the pyrrolidine ring.
4-Aminophenol: Contains an aminophenyl group but differs in the functional groups attached to the aromatic ring.
4-Aminocinnamic acid: Features an aminophenyl group with a different carboxylic acid substitution pattern.
Uniqueness
4-(4-Aminophenyl)-1-methylpyrrolidine-3-carboxylic acid is unique due to the presence of both the pyrrolidine ring and the aminophenyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
4-(4-aminophenyl)-1-methylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H16N2O2/c1-14-6-10(11(7-14)12(15)16)8-2-4-9(13)5-3-8/h2-5,10-11H,6-7,13H2,1H3,(H,15,16) |
InChI Key |
GQTSPEXZVKTSFB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(C1)C(=O)O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(9Z,12Z)-N-[(3S,9S,11R,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide](/img/structure/B13007355.png)
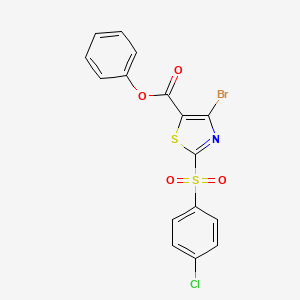

![2-Methyl-2-azaspiro[4.5]decane-3,8-dione](/img/structure/B13007369.png)
